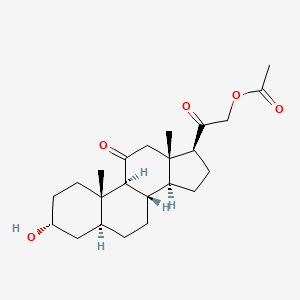

Alfadolone Acetate

Description

Historical Context of Neuroactive Steroids in Anesthetic Science

The history of neuroactive steroids in anesthetic science dates back to early observations of their central nervous system depressant effects. In 1941, the anesthetic properties of progesterone (B1679170) and deoxycorticosterone were noted. nih.gov This discovery initiated research into synthetic steroids that could serve as anesthetic agents. wikipedia.org

One of the successful compounds identified was alfaxalone (B1662665) (3α-hydroxy-5α-pregnane-11,20-dione). nih.govmdpi.com However, its limited water solubility presented a challenge for clinical administration. nih.govmdpi.com This led to the development of formulations incorporating other steroids to improve solubility. nih.govmdpi.comgoogle.com

Alfadolone (B1665219) Acetate (B1210297) as a Subject of Academic Investigation

Alfadolone acetate, chemically known as acetoxy-3-hydroxy-5-pregnane-11,20-dione, was included in formulations with alfaxalone to enhance solubility. google.comup.ac.za A notable example was CT1341, marketed as Althesin for human use and Saffan for veterinary use, developed in 1970 by Glaxo UK. nih.gov This formulation contained a combination of alfaxalone and this compound dissolved in a castor oil vehicle called Cremophor EL. nih.govwikipedia.orgmdpi.comgoogle.comup.ac.za

Scope and Research Significance of this compound Studies

The research significance of this compound studies lies in contributing to the understanding of neuroactive steroids as anesthetic agents and their mechanisms of action. Early studies using Althesin/Saffan provided insights into the properties of steroid anesthesia. researchgate.net Although Althesin was withdrawn from human use due to issues related to the Cremophor EL vehicle, the study of its components, including this compound, remains relevant for understanding the historical development and pharmacological profiles of neuroactive steroids in anesthesia. mdpi.comgoogle.com Furthermore, investigations into the individual effects of alfadolone have suggested potential antinociceptive properties separate from the anesthetic effects primarily attributed to alfaxalone. monashhealth.orgmedchemexpress.comoup.com Studies have also examined the impact of the alfaxalone and this compound mixture on physiological parameters such as cerebrospinal fluid pressure and hormone levels in animal models. nih.govbioscientifica.comnih.gov

Research findings have indicated that while alfaxalone is the primary anesthetic component in the mixture, this compound possesses antinociceptive effects and can influence responses in certain experimental paradigms. monashhealth.orgoup.com

Here is a summary of some research findings related to this compound:

| Study Focus | Compound(s) Studied | Key Finding | Reference |

| Metabolism in humans | Alfaxalone + this compound | Detected 20α-reduced alphaxalone and alphadolone in plasma; main urinary metabolites were alphaxalone and 20α-reduced alphaxalone, mainly as glucuronide conjugates. | oup.com |

| Antinociceptive vs. Anesthetic Effects in rats | Saffan (Alfaxalone + this compound), Alfaxalone, Alfadolone | Alfadolone caused antinociceptive effects without sedation; Alfaxalone produced sedation and anesthesia but no antinociception. | monashhealth.org |

| Effect on LH levels in rats | Alphaxalone + Alphadolone Acetate | Decreased serum concentrations of LH in castrated rats. | nih.gov |

| Effect on Cerebrospinal Fluid Pressure in patients | Alphaxalone + Alphadolone Acetate | Lowered normal CSFP and normalized ketamine-induced increase in CSFP. | nih.gov |

| Effect on morphine tolerance in rats | Alphadolone Acetate | Could prevent and reverse morphine tolerance without causing sedation. | oup.com |

| Antinociceptive effects in diabetic neuropathic rats | Alphadolone Acetate | Caused dose-related antinociceptive effects. | google.com |

These studies highlight the diverse areas of investigation involving this compound, ranging from its metabolic fate to its specific pharmacological effects and interactions with other compounds.

Propriétés

IUPAC Name |

[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14-18,21,25H,4-12H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJOQYLXZPQQMX-FWROMSNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045443 | |

| Record name | Alfadolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23930-37-2 | |

| Record name | (3α,5α)-21-(Acetyloxy)-3-hydroxypregnane-11,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfadolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfadolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,21-dihydroxy-5α-pregnane-11,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFADOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00TN4GS00S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Advanced Derivatization Research of Alfadolone Acetate

Methodologies for Alfadolone (B1665219) Acetate (B1210297) Synthesis

The synthesis of alfadolone acetate is closely linked to the preparation of its precursor, alfaxalone (B1662665). googleapis.com Efficient chemical pathways have been developed that prioritize selectivity and yield, which are critical for producing research quantities of the compound. googleapis.com

Regioselective and Stereoselective Synthesis Approaches

The chemical architecture of neuroactive steroids like this compound requires precise control over the spatial arrangement of functional groups. nih.gov The synthesis of its direct precursor, alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione), employs highly selective chemical reactions to ensure the correct structure is formed. nih.govgoogleapis.com

Furthermore, the reduction is stereoselective, meaning it controls the three-dimensional orientation of the resulting hydroxyl group. googleapis.com The process selectively produces the 3α-hydroxy isomer, which is crucial for the neuroactivity of the steroid. nih.govgoogleapis.com The synthesis demonstrates a high stereoselectivity, with isomer ratios of the desired 3α-hydroxy to the undesired 3β-hydroxy isomer exceeding 85:15. google.com

Scalable Preparation Protocols for Research Quantities

A significant focus of synthetic research has been the development of protocols that are scalable and can produce this compound in multigram and even kilogram quantities for research purposes. googleapis.com These methods are designed for efficiency, providing good to high yields and high purity of the final product. googleapis.comgoogle.com

The scalability of the synthesis is enhanced by avoiding complex purification steps and unnecessary functional group conversions. googleapis.com The processes are developed to be industrially applicable and can be compliant with Good Manufacturing Practice (GMP) guidelines, ensuring the production of high-quality material. googleapis.comgoogle.com Purification of the product is often achieved through recrystallization from a suitable organic solvent, which can yield the desired isomer at a purity of 99% or greater, with minimal residual metal catalysts. google.com

| Feature | Description | Reference |

| Scale | Capable of producing multigram to kilogram quantities. | googleapis.com |

| Efficiency | Achieves good to high yields through optimized reaction steps. | googleapis.comgoogle.com |

| Selectivity | Utilizes regio- and stereoselective reactions to minimize byproducts. | googleapis.com |

| Simplicity | Avoids complex protecting group strategies and unnecessary conversions. | googleapis.com |

| Purity | Final product can reach >99% purity with low residual metals (<1 ppm). | google.com |

| Compliance | Methods are designed to be amenable to GMP guidelines. | googleapis.com |

Structural Modifications and Analog Development Strategies

The core structure of this compound can be modified to create derivatives and analogs, which are instrumental in structure-activity relationship studies. These modifications can involve altering existing functional groups or building upon precursor molecules.

Synthesis of Alfadolone Derivatives

This compound is itself an acetate ester derivative of alfadolone (3α,21-dihydroxy-5α-pregnane-11,20-dione). nih.gov Further derivatization is a strategy to explore the chemical space around this neuroactive steroid scaffold. Examples of such derivatives include isotopically labeled versions, such as deuterated or tritiated forms, which are valuable tools in metabolic and pharmacokinetic studies. google.comgoogle.com One documented example involves the synthesis of 3α,21-dihydroxy-5α-pregnane-11,20-dione-[21-14C] 21-acetate from a common radio-labelled intermediate, demonstrating a pathway to isotopically labeled derivatives. nih.gov

Design and Elaboration of Neuroactive Steroid Precursors

The synthesis of this compound relies on the strategic elaboration of precursor molecules. ucl.ac.uknih.gov The process often begins with a more readily available steroid, which is chemically transformed through a series of steps to build the necessary structural features.

The synthesis of alfaxalone, the immediate precursor to this compound, provides a clear example of this strategy. googleapis.com The pathway can start with 11α-hydroxyprogesterone. This precursor undergoes a stereoselective palladium-catalyzed hydrogenation to set the stereochemistry of the steroid's A/B ring junction, followed by oxidation. googleapis.com The resulting intermediate, 3,11,20-triketo-5α-H-pregnane, is then subjected to the key regioselective and stereoselective ruthenium-catalyzed reduction to yield alfaxalone. googleapis.com Alfaxalone is then elaborated to produce alfadolone and subsequently this compound. googleapis.comgoogle.com This multi-step process highlights the importance of precursor design in achieving an efficient synthesis of the final target compound.

| Precursor / Intermediate | Key Transformation | Product |

| 11α-hydroxyprogesterone | Palladium-catalyzed hydrogenation | 11α-hydroxy-3,20-dione-5α-H-pregnane |

| 11α-hydroxy-3,20-dione-5α-H-pregnane | Oxidation | 3,11,20-triketo-5α-H-pregnane |

| 3,11,20-triketo-5α-H-pregnane | Regio- and stereoselective reduction | Alfaxalone |

| Alfaxalone | Elaboration (Hydroxylation & Acetylation) | This compound |

Molecular and Cellular Mechanisms of Alfadolone Acetate Action

Ligand-Gated Ion Channel Receptor Interactions

Alfadolone (B1665219) acetate (B1210297) is known to interact significantly with ligand-gated ion channels, most notably the gamma-aminobutyric acid type A (GABAA) receptor.

Alfadolone acetate functions as a positive allosteric modulator of GABAA receptors. wikipedia.orgmedchemexpress.commedchemexpress.comnih.govnih.govcapes.gov.bruwo.camdpi.com This interaction enhances the inhibitory neurotransmission mediated by GABA. By binding to distinct sites on the receptor complex, this compound increases the frequency or duration of channel opening events induced by GABA, thereby facilitating the influx of chloride ions into the neuron. wikipedia.org This increased chloride conductance leads to hyperpolarization of the postsynaptic membrane, reducing neuronal excitability. wikipedia.org

Studies have demonstrated this positive allosteric modulation in various experimental settings. For instance, research on the related neuroactive steroid Alfaxalone (B1662665), often co-administered with this compound, shows it binds to the M3/M4 domains of the α subunit of the GABAA receptor to allosterically modify the receptor. wikipedia.org this compound itself has been identified as a GABA receptor agonist. medkoo.com

At higher concentrations, this compound and structurally related neuroactive steroids like Alfaxalone have been shown to exhibit direct agonist effects on the GABAA receptor. wikipedia.orgmedchemexpress.comnih.gov This means that at elevated concentrations, the compound can directly activate the receptor and open the associated chloride channel even in the absence of GABA. medchemexpress.comnih.gov This direct activation contributes to the more profound central nervous system depression observed at higher doses. Research suggests that Alfaxalone, for example, can bind to a site at the interface between the α and β subunits of the GABAA receptor at concentrations over 1 micromolar, acting similarly to GABA itself. wikipedia.org this compound has been specifically noted to have a direct activation effect on the GABAA receptor of the α1β2γ2S subtype at high concentrations. medchemexpress.com

Voltage-Gated Ion Channel Dynamics

Beyond ligand-gated channels, this compound also influences the function of voltage-gated ion channels, which are critical for the generation and propagation of action potentials.

This compound has been shown to modulate potassium channels. Studies on frog myelinated axons under voltage-clamp conditions revealed that this compound reduced potassium currents. nih.gov This suggests a blocking effect on potassium channels. The study indicated that this block occurred indifferently to the resting or open state of the channels. nih.gov The apparent dissociation constant for this effect on potassium currents was reported as 0.70 mM. nih.gov

Neuroactive steroids, including this compound, are broadly recognized for their ability to modulate various voltage-activated ion channels, which contributes to their anesthetic properties. nih.govconicet.gov.ar

Data on the effect of this compound on potassium currents:

| Channel Type | Effect | Apparent Dissociation Constant (mM) | Experimental Model | Citation |

| Potassium (K+) | Reduction | 0.70 | Frog myelinated axons | nih.gov |

This compound also interacts with voltage-gated sodium channels. Investigations using voltage-clamp techniques on frog myelinated axons demonstrated that this compound reduced sodium currents. nih.gov Furthermore, it induced a shift in the sodium conductance-voltage and steady-state inactivation-voltage curves towards more negative voltages. nih.gov This effect was particularly pronounced on the steady-state inactivation-voltage relationship. nih.gov These findings suggest that this compound preferentially blocks sodium channels in their inactivated state. nih.gov

Comparisons with other anesthetics have also indicated that this compound can induce a negative shift in the steady-state sodium inactivation-voltage curves, supporting the concept of state-dependent block of ionic channels by general anesthetics. researchgate.net

Data on the effect of this compound on sodium channels:

| Channel Type | Effect | Apparent Dissociation Constant (mM) | Shift in Inactivation Curve | Preferred State of Block | Experimental Model | Citation |

| Sodium (Na+) | Reduction of current, Shift of conductance and inactivation curves | 1.74 | Towards negative voltages | Inactivated state | Frog myelinated axons | nih.gov |

Intracellular Signaling Pathways and Cellular Bioactivity

Beyond direct ion channel modulation, this compound may influence intracellular signaling pathways, contributing to its broader cellular bioactivity. Research suggests that neuroactive steroids, including this compound, can interact with membrane-bound metabotropic receptors and xenobiotic receptors. nih.gov These interactions can facilitate signaling cascades involved in pro-survival and anti-apoptotic pathways, such as the MAP/ERK, PI3k-Akt, and JNK pathways. nih.gov These pathways are implicated in supporting neuroprotective effects, promoting dendritic arborization, supporting myelination, and playing a role in synaptic plasticity. nih.gov

Furthermore, this compound has been linked to the induction of heat shock responses in cells. biorxiv.orgmolbiolcell.orgresearchgate.net In studies integrating image-based profiling with cell health data, this compound was associated with features indicative of heat shock responses and linked to the Hippo pathway, changes in nuclear morphology (roundness), and DNA damage in the S phase of the cell cycle. biorxiv.orgmolbiolcell.orgresearchgate.net This association aligns with the known role of the Hippo pathway in promoting cell survival in response to various cellular stressors. biorxiv.orgmolbiolcell.orgresearchgate.net

Porphyrin-Inducing Activity in Hepatic Cell Systems

Studies utilizing chick embryo liver cell cultures have investigated the potential of this compound to induce porphyrin synthesis. In these in vitro systems, this compound demonstrated a low potency for inducing porphyrin-inducing activity compared to alfaxalone, which showed potency comparable to thiopental (B1682321). nih.gov

Hepatic ALA-Synthetase Induction Studies

Further research in 17-day-old chick embryos examined the hepatic delta-aminolevulinic acid (ALA)-synthetase-inducing activity of this compound. Similar to the findings in cell culture, this compound exhibited low potency in inducing hepatic ALA-synthetase activity in ovo. nih.gov This suggests that this compound would be less likely than agents like thiopental to increase ALA-synthetase activity in individuals with hereditary hepatic porphyria. nih.gov ALA synthase is the first enzyme in the biosynthesis of tetrapyrroles like heme, and its induction can lead to the accumulation of porphyrin precursors in certain conditions. wikipedia.org

Table 1: Porphyrin and ALA-Synthetase Inducing Activity in Chick Embryo Systems

| Compound | Porphyrin-Inducing Activity (Chick Embryo Liver Cell Culture) | Hepatic ALA-Synthetase Induction (17-day-old Chick Embryo) |

| This compound | Low potency nih.gov | Low potency nih.gov |

| Alfaxalone | Potency comparable to thiopental nih.gov | One-third the potency of thiopental nih.gov |

| Thiopental | - | Reference point for comparison nih.gov |

Modulation of Heat Shock Responses and Associated Pathways in Cell Culture

This compound has been linked to the modulation of heat shock responses in cell culture studies. Research involving morphological profiling has associated this compound with features related to heat shock responses. researchgate.netnih.gov These studies indicate that this compound, along with other compounds, exhibited features associated with the Hippo pathway, the roundness of the nucleus, and DNA damage in the S phase of the cell cycle. researchgate.netnih.govresearchgate.net The Hippo pathway is known for its role in promoting cell survival in response to various stressors. researchgate.netnih.govresearchgate.net

Morphological Profiling and Cellular Phenotype Analysis

Morphological profiling using techniques like the Cell Painting assay provides extensive data on cellular characteristics following chemical perturbations. nih.govpatsnap.com this compound has been included in such screens to characterize its effects on cellular morphology and phenotype. tu-dortmund.de Studies integrating image-based profiling with cell health data have associated this compound with specific morphological features and cellular phenotypes, including those related to heat shock responses and potential DNA damage. researchgate.netnih.govresearchgate.net This type of analysis helps in understanding the biological activity and potential mechanisms of action of compounds like this compound by correlating morphological changes with specific cellular processes and pathways. nih.govpatsnap.com

Table 2: Cellular Effects Associated with this compound in Morphological Profiling

| Cellular Effect/Feature | Associated Pathway/Observation | Source |

| Heat shock responses | - | researchgate.netnih.gov |

| Features associated with Hippo pathway | Cell survival in stress | researchgate.netnih.govresearchgate.net |

| Roundness of the nucleus | - | researchgate.netnih.govresearchgate.net |

| DNA damage in S phase | - | researchgate.netnih.govresearchgate.net |

Preclinical Pharmacodynamics and Neurobiological Effects of Alfadolone Acetate

Central Nervous System Activity in Animal Models

Studies in animal models have investigated the impact of alfadolone (B1665219) acetate (B1210297) on central nervous system function, including regional cerebral metabolic activity and neurotransmitter levels. nih.gov

Regional Cerebral Metabolic Activity Mapping using 2-Deoxyglucose Uptake

Regional cerebral metabolic activity has been studied using the 2-deoxyglucose (2-DG) uptake method in female rats under anesthesia with Althesin, a mixture containing alfadolone acetate. nih.gov This technique allows for the assessment of glucose utilization in different brain regions, providing insight into neuronal activity. rotman-baycrest.on.ca

Under Althesin anesthesia, significant increases in regional cerebral metabolic activity, relative to the corpus callosum, were observed in specific brain areas. These included the locus coeruleus, the medial habenula (but not the lateral habenula), and the interpeduncular nucleus. The increase in metabolic activity in the habenulo-interpeduncular tract was particularly notable, making this pathway readily apparent in autoradiograms, unlike in conscious rats. nih.gov

Conversely, metabolic activity was significantly depressed in other brain regions, such as the sensorimotor and visual cortex, caudate nucleus, thalamic nuclei, and the medial geniculate body. nih.gov Eight other brain areas measured showed no significant change in metabolic activity. nih.gov

Destruction of the stria medullaris input to the habenulae prevented the Althesin-induced increase in 2-DG uptake in both the medial and lateral habenula, suggesting the involvement of this pathway in the observed metabolic changes. nih.gov

The following table summarizes the observed changes in regional cerebral metabolic activity in female rats under Althesin anesthesia:

| Brain Region | Change in Metabolic Activity (relative to corpus callosum) |

| Locus Coeruleus | Increased (24-46%) |

| Medial Habenula | Increased (24-46%) |

| Interpeduncular Nucleus | Increased (24-46%) |

| Sensorimotor Cortex | Decreased (26-38%) |

| Visual Cortex | Decreased (26-38%) |

| Caudate Nucleus | Decreased (26-38%) |

| Thalamic Nuclei | Decreased (26-38%) |

| Medial Geniculate Body | Decreased (26-38%) |

| Other 8 areas measured | No significant change |

Neurotransmitter System Alterations (e.g., Substance P Levels)

Research using Althesin anesthesia in rats also investigated alterations in neurotransmitter systems, specifically examining tissue concentrations of Substance P. nih.gov Substance P is a neuropeptide involved in various neurological processes, including pain transmission and mood regulation. wikipedia.orgnih.govnih.gov

Despite the observed increase in metabolic activity within the habenulo-interpeduncular tract, the tissue concentrations of Substance P in both the habenula and interpeduncular nucleus were not significantly changed under Althesin anesthesia. nih.gov This suggests that the altered metabolic activity in this pathway is not directly correlated with changes in Substance P levels under these experimental conditions.

Endocrine System Modulation Research in Animal Models

Studies in animal models have also explored the effects of this compound, often in combination with alfaxalone (B1662665) as Althesin, on the endocrine system, particularly focusing on luteinizing hormone secretion. medchemexpress.cnnih.gov

Effects on Luteinizing Hormone Secretion and Estrogen-Stimulated Surges

Research in ovariectomized female rats has demonstrated that anesthesia with a mixture of alphaxalone and this compound can significantly impact luteinizing hormone (LH) secretion. medchemexpress.cnnih.gov LH is a key hormone involved in the regulation of the reproductive system, and its secretion is influenced by factors including estrogen. guidetopharmacology.orgnih.govfrontiersin.org

In experiments designed to stimulate an LH surge using estrogen benzoate, anesthesia with alphaxalone plus this compound throughout or even during the later phase of the stimulation period blocked the estrogen-stimulated LH surge. nih.gov

Furthermore, this anesthetic combination was shown to impair pulsatile LH secretion in ovariectomized female rats. While some pulsatile secretion continued during anesthesia in most animals, the frequency of LH pulses was significantly slowed. In some cases, pulsatile LH secretion was completely blocked by the anesthetic. nih.gov

Studies in castrated male rats have also indicated that this compound can decrease serum concentrations of LH. medchemexpress.cn

The following table summarizes the observed effects on LH secretion in rats:

| Animal Model | Treatment | Effect on LH Secretion |

| Ovariectomized Female Rats | Althesin (Alphaxalone + this compound) | Blocked estrogen-stimulated LH surge |

| Ovariectomized Female Rats | Althesin (Alphaxalone + this compound) | Impaired pulsatile LH secretion (slowed frequency, sometimes blocked) |

| Castrated Male Rats | This compound | Decreased serum concentrations of LH |

Antinociceptive Properties and Mechanisms

This compound has been investigated for its antinociceptive (pain-relieving) properties in animal models. medchemexpress.cnoup.commedchemexpress.com

Role of Spinal Cord GABAA Receptors in Analgesia

Research suggests that the antinociceptive effects of this compound involve interaction with GABAA receptors in the spinal cord. oup.comnih.govcapes.gov.brnih.gov GABAA receptors are inhibitory neurotransmitter receptors found throughout the central nervous system, including the spinal cord, and are known to play a role in pain modulation. wikipedia.orgwikipedia.orgresearchgate.netfrontiersin.org

Studies in rats have shown that alfadolone, administered intraperitoneally or intragastrically, can produce antinociceptive effects without causing sedation. oup.comnih.gov These antinociceptive effects were assessed using tests such as the electrical current threshold test. nih.gov

Crucially, the antinociceptive effects of alfadolone were reversed by intrathecal administration of GABAA antagonists, such as bicuculline (B1666979) and SR-95531 (Gabazine), at the spinal cord level. nih.govcapes.gov.brnih.gov This indicates that the action of this compound in reducing pain perception is mediated, at least in part, through the activation or modulation of spinal cord GABAA receptors. nih.govcapes.gov.br

Experiments comparing alfadolone with alfaxalone have further supported this. While alfaxalone produced sedation and anesthesia but no antinociception, alfadolone caused antinociceptive effects comparable in magnitude to those observed with the combination product Saffan, without causing sedation. oup.comcapes.gov.brnih.gov This suggests a separation of anesthetic and antinociceptive effects between the two components, with alfadolone being primarily responsible for the antinociception via spinal GABAA receptors. capes.gov.brnih.gov

Electrophysiological Investigations in Isolated Nerve Preparationswikipedia.org

Electrophysiological studies using isolated nerve preparations have provided insights into the direct effects of this compound on neuronal ion channels. Investigations on frog myelinated axons under voltage-clamp conditions have shown that this compound can influence both potassium (K⁺) and sodium (Na⁺) currents nih.gov.

Specifically, external application of this compound has been shown to reduce both K⁺ and Na⁺ currents in a concentration-dependent manner nih.gov. The apparent dissociation constants were reported as 0.70 mM for K⁺ currents and 1.74 mM for Na⁺ currents nih.gov. These effects occurred without significant alterations in the time course of the currents nih.gov.

Comparative Pharmacodynamic Profiles with Related Neurosteroidswikipedia.org

This compound belongs to a class of compounds known as neurosteroids, which are characterized by their interaction with neuroreceptors, particularly GABAA receptors nih.govwikipedia.orgwikipedia.org. Comparing the pharmacodynamic profile of this compound with related neurosteroids, such as alfaxalone and ganaxolone (B1674614), helps to understand the structure-activity relationships and the distinct properties of these compounds.

Alfaxalone, the other component of Althesin and Saffan, is also a potent positive allosteric modulator of GABAA receptors and is primarily responsible for the anesthetic effects of the mixture wikipedia.orgwikipedia.orgcore.ac.uk. While both alfadolone and alfaxalone interact with GABAA receptors, studies suggest there may be differences in their specific actions and effects core.ac.uknih.gov. For instance, some research indicates that alfadolone may contribute more significantly to antinociception without causing pronounced sedation, a property more strongly associated with alfaxalone core.ac.uknih.gov.

Ganaxolone, another synthetic neurosteroid analog of allopregnanolone (B1667786), is also a positive allosteric modulator of GABAA receptors and is used clinically for the treatment of seizures wikipedia.orgwikidoc.orgnewdrugapprovals.org. Comparisons between ganaxolone and other neurosteroids highlight the diverse pharmacological activities within this class, which can include effects on both synaptic and extrasynaptic GABAA receptors, as well as potential interactions with other targets wikidoc.orgnewdrugapprovals.orgbiorxiv.org. While this compound shares the core mechanism of GABAA receptor modulation with these related neurosteroids, subtle structural differences can lead to variations in potency, efficacy, and specific neurobiological outcomes, such as the balance between anesthetic, sedative, and antinociceptive effects core.ac.uknih.gov.

Below is a table summarizing some comparative aspects based on the provided information:

| Feature | This compound | Alfaxalone | Ganaxolone |

| Primary Role in Althesin/Saffan | Contributes to solubility and possibly antinociception wikipedia.orgcore.ac.ukantoniogoliveira.com | Primarily anesthetic agent wikipedia.orgcore.ac.uk | Not a component of Althesin/Saffan |

| GABAA Receptor Modulation | Positive allosteric modulator mdpi.comnih.gov | Positive allosteric modulator wikipedia.orgcore.ac.uk | Positive allosteric modulator wikipedia.orgwikidoc.orgnewdrugapprovals.org |

| Antinociceptive Properties | Indicated in preclinical studies medchemexpress.comnih.govoup.com | Less pronounced compared to alfadolone core.ac.uknih.gov | Primarily studied for anticonvulsant effects wikipedia.orgnewdrugapprovals.org |

| Effects on Ion Channels | Reduces K⁺ and Na⁺ currents in isolated nerves nih.gov | Shown to block K⁺ and Na⁺ channels nih.gov | Modulates chloride ion channel through GABAAR wikidoc.orgnewdrugapprovals.org |

Pharmacokinetic and Metabolic Research of Alfadolone Acetate in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Specific detailed studies focusing solely on the Absorption, Distribution, Metabolism, and Excretion (ADME) of alfadolone (B1665219) acetate (B1210297) in various animal models are limited in the available literature. Much of the understanding of the metabolic disposition of alfadolone acetate is inferred from studies conducted using the combined alfaxalone (B1662665)/alfadolone acetate formulations or from the known metabolic pathways of similar steroid compounds.

The excretion of this compound or its metabolites in animal models has not been detailed in the provided search results. However, studies in humans receiving Althesin showed that the main urinary metabolites of the steroid components were excreted primarily as glucuronide conjugates nih.gov.

Hepatic Mixed Function Oxygenase System Involvement in Degradation

Research into the metabolism of the steroid anesthetic components of formulations like Althesin has indicated the involvement of the hepatic mixed function oxygenase (MFO) system in their degradation nih.govresearchgate.net. Studies specifically examining the degradation rates of alphaxalone (alfaxalone) in isolated hepatocyte and microsome preparations from rats demonstrated rapid metabolism by the hepatic MFO system nih.govresearchgate.net. While these findings pertain directly to alfaxalone, the hepatic MFO system is a central pathway for the metabolism of many steroids, suggesting a likely role in the metabolism of this compound or its hydrolysis product, alfadolone.

Identification and Characterization of Metabolites (e.g., Alfadolone, Glucuronide Conjugates)

Direct identification and characterization of metabolites specifically derived from this compound in animal models are not extensively detailed in the provided search results. However, studies on the in vivo metabolism of Althesin (alfaxalone + this compound) in humans have provided some insight into the metabolic fate of the alfadolone component nih.gov. In these human studies, alfadolone (the product of hydrolysis of this compound) and its glucuronide conjugates were detected in the urine nih.gov. No this compound was detected in the urine, suggesting rapid hydrolysis of the acetate ester in vivo nih.gov.

Based on the metabolism of similar steroids and the findings from human studies of Althesin, it is likely that in animal models, this compound is rapidly hydrolyzed to alfadolone. Alfadolone would then likely undergo further phase I and phase II metabolic transformations, including oxidation catalyzed by enzymes such as cytochrome P450s, and conjugation with moieties like glucuronic acid to form glucuronide conjugates core.ac.ukresearchgate.net. Glucuronide conjugation is a common phase II metabolic pathway for steroids, facilitating their excretion core.ac.ukup.ac.za. Studies on alfaxalone metabolism in dogs and cats, for instance, have identified alfaxalone glucuronide as a major metabolite core.ac.ukresearchgate.net. While specific data for this compound metabolites in animal tissues or excreta from the searches are limited, the metabolic pathways observed for related steroids suggest the formation of hydroxylated products and subsequent conjugation.

Population Pharmacokinetic Modeling in Preclinical Species

Information regarding population pharmacokinetic modeling specifically for this compound in preclinical species is not available in the provided search results. Population pharmacokinetic modeling is a technique used to describe the variability in drug disposition within a population and identify factors that influence this variability plos.orgresearchgate.net. While population pharmacokinetic models have been developed for alfaxalone in preclinical species such as ferrets and rats, these studies have focused on the pharmacokinetics of alfaxalone rather than this compound plos.orgresearchgate.netsemanticscholar.org. A population PK model for alfaxalone in rats, for example, showed that clearance was dependent on bodyweight and sex researchgate.net. The absence of similar published population PK modeling studies for this compound suggests a gap in the detailed understanding of its pharmacokinetic variability in animal populations.

Structure Activity Relationship Sar Investigations of Alfadolone Acetate

Stereochemical Impact on Receptor Binding Affinity and Functional Efficacy

Stereochemistry, the spatial arrangement of atoms in a molecule, plays a crucial role in the biological activity of neurosteroids. The arrangement of functional groups, particularly the hydroxyl group at the C3 position and the configuration of the A/B ring junction, significantly influences their interaction with GABAA receptors.

Studies on neurosteroids, including those structurally related to alfadolone (B1665219) acetate (B1210297) and alfaxalone (B1662665), highlight the importance of specific stereoisomers for potent activity. For instance, 5α- and 5β-reduced compounds with a hydroxyl group in the 3α configuration are generally the most potent GABAergic compounds. nih.gov Specifically, 5α-reduced, 3α-hydroxy compounds exhibit the highest potency. nih.gov This stereochemical preference is observed in potent GABAA receptor modulators like alfaxalone and endogenous steroids such as allopregnanolone (B1667786). nih.gov Conversely, 3β-reduced steroids are typically not as strong modulators of the GABAA receptor. nih.gov For example, the 3β stereoisomer of alfaxalone demonstrated weak GABAA receptor modulation in studies. nih.gov

The stereochemistry at the A/B ring junction (5α or 5β) also impacts activity, and there is potential for different binding sites for 5α- and 5β-isomers. nih.gov The natural stereochemical structure of neurosteroids appears to be important for their interaction with the GABAA receptor, potentially involving the lower edge of the steroid framework. nih.gov

Influence of Steroid Ring Modifications on Biological Activity

Modifications to the steroid ring system of compounds like alfadolone acetate can alter their biological activity. The basic structure of most steroids, excluding vitamin D, is based on the cyclopenta[a]phenanthrene skeleton. hilarispublisher.com Methyl groups are typically present at C10 and C13, and an alkyl side chain is often found at C17. hilarispublisher.com

Research suggests that the presence of an oxygenated group at the C11 position is not essential for activity, but if hydroxylated, the 11β-configuration is preferred. nih.gov The C17 position can tolerate alterations, such as the replacement of the acetyl group with a keto group or a 17β-nitrile, suggesting that a dipole in this part of the molecule may be important for modulatory activity. nih.gov

Studies examining the action of this compound, a structural analog of alfaxalone, on myelinated nerve fibers have shown that it can reduce potassium and sodium currents. nih.gov This indicates that structural changes in the steroid molecule can lead to differences in the mechanism of action, supporting the idea of direct interactions between steroid molecules and target membrane proteins. nih.gov

Modifications in the C ring of allopregnanolone and pregnanolone (B1679072) analogues have also been explored. csic.es The activity of these modified compounds can be related to the hydrophobic and electrostatic properties at the C11-C12 ring edge. csic.es

Comparative SAR Analysis with Related Neurosteroids, including Alfaxalone

This compound is closely related to alfaxalone, differing primarily by the presence of an acetate group at the C21 position. Both are synthetic pregnane (B1235032) neurosteroids derived from progesterone (B1679170) and act as positive allosteric modulators of GABAA receptors. wikipedia.orgmdpi.comnih.gov

In the historical anesthetic mixture Althesin/Saffan, alfaxalone was considered the primary anesthetic agent, while this compound was included mainly to increase the solubility of alfaxalone. wikipedia.orgfree.fr Comparative studies indicated that the anesthetic potency of alfaxalone was approximately twice that of this compound in animals. free.fr

While both compounds modulate GABAA receptors, differences in their precise interactions or effects on specific receptor subtypes or ion channels may exist due to their structural variations. For instance, a study comparing the action of this compound and alfaxalone on myelinated nerve fibers suggested that a single structural change can lead to differences in their mechanism of action on ion channels. nih.gov this compound was found to block potassium channels indifferently in their resting or open state and sodium channels preferentially in their inactivated state, whereas alfaxalone had been shown to preferentially block open potassium and inactivated sodium channels. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Alfadolone Acetate Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography plays a vital role in separating alfadolone (B1665219) acetate (B1210297) from complex mixtures, allowing for its subsequent detection and analysis. Different chromatographic techniques offer varying advantages depending on the nature of the sample and the research objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized for the separation and identification of volatile and semi-volatile compounds. It has been employed in the study of alfadolone acetate, particularly for metabolite profiling. GC-MS is well-suited for identifying and quantifying small molecular metabolites, including steroids, often requiring chemical derivatization to enhance volatility. nih.gov In the context of this compound, GC-MS has been used to study the metabolism of Althesin, the mixture containing this compound and alfaxalone (B1662665), in humans. This technique allowed for the detection of parent steroids and metabolites, such as 20 alpha-reduced alphaxalone and alphadolone, in plasma and urine. nih.gov While this compound was detected in plasma, it was not found in urine using this method. nih.gov GC-MS based metabolomics allows for integrating targeted assays for specific metabolites with untargeted metabolomics to discover novel compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. HPLC method development for this compound research involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. najah.eduscielo.brturkjps.org While specific detailed research findings on HPLC method development solely for this compound were not extensively available in the search results, studies on other acetate compounds like methylprednisolone (B1676475) acetate and abiraterone (B193195) acetate highlight the general principles and validation aspects of HPLC method development for steroid acetates. turkjps.orgarlok.com These studies demonstrate the importance of parameters such as mobile phase composition (e.g., methanol:water or acetonitrile:buffer), column type (e.g., C18), flow rate, and UV detection wavelength for achieving optimal separation and quantification. najah.eduscielo.brturkjps.orgarlok.com Method validation for HPLC typically involves assessing parameters like specificity, linearity, accuracy, and precision. najah.eduscielo.brturkjps.orgarlok.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biofluid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique commonly used for the analysis of compounds in complex biological matrices like biofluids. LC-MS/MS is particularly valuable for the analysis of less volatile or thermally labile compounds, making it suitable for steroids like this compound and their metabolites. This technique involves coupling the separation power of LC with the sensitive and selective detection capabilities of MS/MS. LC-MS has been applied to the analysis of various steroids, including anabolic steroids and corticosteroids, in biological fluids like plasma and urine. epdf.pub The use of tandem mass spectrometry (MS/MS) allows for increased specificity by monitoring specific fragmentation patterns of the target analyte. epdf.pub While direct studies specifically detailing LC-MS/MS method development for this compound in biofluids were not prominently featured, the general application of LC-MS/MS in steroid analysis in biofluids underscores its relevance for this compound research. epdf.pub LC-MS offers advantages over GC-MS for certain applications, such as the direct analysis of intact steroid conjugates. epdf.pub

Spectroscopic Characterization in Research Settings (e.g., Hepatic Microsome Studies)

Spectroscopic techniques provide valuable information about the structure and properties of this compound and its interactions in biological systems. In research settings, spectroscopy, particularly UV-Vis spectroscopy, can be used to study the interaction of compounds with enzymes like cytochrome P-450 in hepatic microsomes. Studies involving alphadione, a formulation containing this compound and alphaxalone, have utilized spectral studies to investigate its effects on rat hepatic microsomes. medkoo.comnih.gov These studies observed changes in cytochrome P-450 content and obtained difference spectra upon the addition of alphaxalone or alphadolone to liver microsomal suspensions, suggesting interaction with the enzyme system. nih.gov However, this compound itself did not induce significant spectral changes in these specific studies. nih.gov This indicates that while spectroscopic methods are relevant, the specific compound and the nature of the interaction dictate the observable spectral changes.

Analytical Method Validation for Research Standards and Compound Characterization

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24733 |

Data Tables

Example Data Table (Illustrative - based on principles from search results)

| Validation Parameter | Acceptance Criteria | Observed Results (Example) | Pass/Fail |

| Specificity | No interference from placebo/matrix | No interference observed | Pass |

| Linearity (r²) | > 0.99 | 0.9998 | Pass |

| Accuracy (% Recovery) | 98.0 - 102.0 | 99.5 | Pass |

| Precision (% RSD) | ≤ 2.0 | 0.8 | Pass |

This illustrative table demonstrates the typical parameters evaluated during analytical method validation, which would be applied to methods developed for this compound.

Future Research Directions and Theoretical Considerations

Exploration of Novel Molecular Targets and Pathways

While alfadolone (B1665219) acetate (B1210297) is recognized as a GABAA receptor agonist, future research could focus on identifying and characterizing potential novel molecular targets and signaling pathways modulated by this compound. Neurosteroids, in general, have been shown to interact with a range of targets beyond GABAA receptors, including other neurotransmitter receptors, ion channels, and even intracellular signaling molecules. biorxiv.orgmdpi.com Investigations utilizing advanced screening techniques and network pharmacology approaches could reveal unanticipated interactions, providing a more comprehensive understanding of alfadolone acetate's pharmacological profile. biorxiv.org Identifying these novel targets could uncover potential therapeutic applications in conditions not traditionally associated with GABAergic modulation.

Investigation of Interplay with Inflammatory and Other Metabolic Pathways

The interplay between neuroactive steroids and inflammatory or metabolic pathways represents another important area for future investigation. Research has highlighted the complex relationship between the nervous system, immune system, and metabolic processes. uchicago.edubioengineer.orgnih.govbiorxiv.org Given that acetate, in general, is involved in various metabolic pathways and can influence inflammatory responses, exploring how this compound specifically interacts with these systems is warranted. bioengineer.orgnih.govbiorxiv.orgresearchgate.net Studies could focus on the impact of this compound on the production and activity of inflammatory mediators, its potential influence on glucose or lipid metabolism, and its interaction with relevant signaling cascades in both neuronal and non-neuronal cells. uchicago.edubioengineer.orgnih.govbiorxiv.org Understanding these interactions could shed light on potential therapeutic effects related to neuroinflammation or metabolic disorders.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

To gain a deeper understanding of this compound's mechanisms of action, the development and utilization of advanced in vitro and ex vivo models are crucial. While traditional models have provided valuable insights, more sophisticated systems can offer a more accurate representation of the complex biological environment. This includes the use of co-culture systems of different cell types (e.g., neurons, glial cells, immune cells), induced pluripotent stem cell-derived neuronal models, and precision-cut tissue slices. mdpi.com Ex vivo models, such as brain slices or isolated organ preparations, can help preserve the native cellular architecture and interactions. mdpi.com These models, coupled with advanced techniques like live-cell imaging, electrophysiology, and omics approaches, can provide detailed mechanistic information about this compound's effects at the cellular and circuit level.

Theoretical Modeling of Neurosteroid-Receptor Interactions

Theoretical modeling, including computational chemistry and molecular dynamics simulations, can play a significant role in understanding the precise interactions between this compound and its target receptors, particularly GABAA receptors and any newly identified targets. mdpi.comresearchgate.net These in silico approaches can provide insights into the binding sites, binding affinities, and conformational changes induced by this compound binding. mdpi.com Such theoretical studies can complement experimental findings, helping to explain the observed pharmacological effects and guiding the design of novel neurosteroid analogs with improved properties. biorxiv.org Modeling can also help predict the behavior of this compound in different biological environments and its potential interactions with other molecules. mdpi.com

Q & A

What is the pharmacological basis for Alfadolone acetate's anesthetic effects, and how does its mechanism differ from related steroids like Alfaxalone?

Basic Research Focus

this compound exerts anesthetic effects primarily through modulation of GABAA receptors in the central nervous system, particularly in the spinal cord. Unlike Alfaxalone, which induces sedation and anesthesia without analgesia, this compound demonstrates antinociceptive properties at sub-anesthetic doses (10 mg/kg IP in rodents) by activating spinal GABAA receptors and inhibiting noradrenaline reuptake . The distinction arises from structural differences: this compound’s 21-acetoxy group enhances its interaction with spinal pathways, while Alfaxalone’s 3α-hydroxyl group prioritizes sedative effects .

Methodological Insight : To validate receptor-specific actions, studies employ spinal cord slice electrophysiology and tail-flick tests in rodents, comparing dose-response curves between Alfadolone and Alfaxalone .

How do experimental models resolve contradictions in this compound’s antinociceptive effects across species?

Advanced Research Focus

Discrepancies in antinociceptive outcomes (e.g., efficacy in rodents vs. absence in cats) highlight species-specific neuroanatomical and receptor-density variations. For example, this compound suppresses nociceptive neurons in the dorsal spinal cord of cats but requires higher doses in avian models (e.g., broiler chicks) due to differences in blood-brain barrier permeability .

Methodological Insight : Cross-species studies use formalin tests (inflammatory pain) and thermal nociception assays (hot water tests) with pharmacokinetic profiling to correlate plasma concentrations with spinal drug uptake .

What are the key challenges in formulating this compound for intravenous administration, and how have these been addressed?

Advanced Research Focus

this compound’s hydrophobicity necessitates solubilizing agents like Cremophor EL (20% w/v polyoxyethylated castor oil). However, Cremophor EL can induce histamine release, complicating dose optimization . Recent advances explore cyclodextrin-based carriers to improve solubility while minimizing adverse reactions .

Methodological Insight : Formulation stability is assessed via high-performance liquid chromatography (HPLC) under varying pH and temperature conditions, with toxicity evaluated through LD50 assays (e.g., 43 mg/kg IV in mice) .

How do researchers differentiate this compound’s antinociceptive effects from sedation in preclinical models?

Basic Research Focus

Rodent studies employ the tail-flick test to isolate antinociception from sedation. At 10 mg/kg IP, this compound increases tail-withdrawal latency without reducing locomotor activity, whereas Alfaxalone at equivalent doses causes marked sedation . Electroencephalogram (EEG) monitoring further distinguishes cortical (sedative) vs. spinal (analgesic) activity .

Methodological Insight : Behavioral scoring systems (e.g., Irwin’s test) quantify sedation, while von Frey filaments measure mechanical allodynia in neuropathic pain models .

What analytical methods ensure precise quantification of this compound in biological matrices?

Advanced Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards achieves nanogram-level sensitivity in plasma and cerebrospinal fluid. Validation parameters include linearity (1–100 ng/mL), recovery (>85%), and inter-day precision (<15% RSD) .

Methodological Insight : Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction to isolate this compound from metabolites like 3α-hydroxy derivatives .

How do researchers reconcile this compound’s toxicity data across species?

Advanced Research Focus

Species-specific LD50 values (e.g., 43 mg/kg IV in mice vs. 54.7 mg/kg IV in monkeys) reflect metabolic differences. Cytochrome P450 (CYP3A4/5) activity in primates accelerates Alfadolone clearance, reducing cumulative toxicity .

Methodological Insight : Comparative toxicokinetic studies measure hepatic enzyme activity and metabolite profiles (e.g., glucuronide conjugates) using microsomal incubation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.